2-[(2,2-diphenylacetyl)amino]benzoic Acid
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Overview
Description
2-[(2,2-Diphenylacetyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a diphenylacetyl group attached to an amino group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-diphenylacetyl)amino]benzoic acid can be achieved through a multi-step process. One common method involves the acylation of 2-aminobenzoic acid with diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Diphenylacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-[(2,2-Diphenylacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,2-diphenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldo-keto reductase, which is involved in the metabolism of various endogenous and exogenous compounds .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: A potential non-steroidal anti-inflammatory drug with similar structural features.
2-[(2,6-Dimethylphenyl)amino]benzoic acid: Another analog with comparable properties and applications.
Uniqueness
2-[(2,2-Diphenylacetyl)amino]benzoic acid is unique due to its specific diphenylacetyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(22-18-14-8-7-13-17(18)21(24)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)(H,24,25) |
InChI Key |
NDZQPXFPOCTXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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